(S)-2-Amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide
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Overview
Description
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an indole ring, a furan ring, and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide typically involves multi-step organic reactions. One common method involves the reaction of indole-3-carboxaldehyde with furan-2-ylmethylamine under specific conditions to form the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide involves its interaction with specific molecular targets. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, blocking its activity and thereby inhibiting cancer cell proliferation . The compound’s structure allows it to interact with various pathways, making it a versatile tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
N-(furan-2-ylmethyl)-1H-indole-3-carboxamide: Shares a similar indole and furan structure but differs in functional groups.
2-Amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide: A stereoisomer with similar properties but different spatial arrangement.
Uniqueness
2-Amino-N-furan-2-ylmethyl-3-(1H-indol-3-yl)-propionamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17N3O2 |
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Molecular Weight |
283.32 g/mol |
IUPAC Name |
(2S)-2-amino-N-(furan-2-ylmethyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C16H17N3O2/c17-14(16(20)19-10-12-4-3-7-21-12)8-11-9-18-15-6-2-1-5-13(11)15/h1-7,9,14,18H,8,10,17H2,(H,19,20)/t14-/m0/s1 |
InChI Key |
FQLXKOCHDBPFLL-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC3=CC=CO3)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC3=CC=CO3)N |
Origin of Product |
United States |
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